molecular formula C14H13F3N4O B2791914 N-(Cyanomethyl)-1-propan-2-yl-2-(trifluoromethyl)benzimidazole-5-carboxamide CAS No. 1385298-86-1

N-(Cyanomethyl)-1-propan-2-yl-2-(trifluoromethyl)benzimidazole-5-carboxamide

Cat. No.: B2791914
CAS No.: 1385298-86-1
M. Wt: 310.28
InChI Key: DKOZGMCUNMULPF-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-1-propan-2-yl-2-(trifluoromethyl)benzimidazole-5-carboxamide is a benzimidazole derivative featuring a trifluoromethyl group at position 2, an isopropyl (propan-2-yl) substituent at position 1, and a carboxamide group at position 3. The carboxamide nitrogen is further substituted with a cyanomethyl moiety. Benzimidazole scaffolds are known for their pharmacological relevance, including antiparasitic and kinase inhibitory activities .

Synthetic routes for analogous carboxamides often involve coupling reactions (e.g., HATU-mediated amidation) and HPLC purification, as seen in related compounds .

Properties

IUPAC Name

N-(cyanomethyl)-1-propan-2-yl-2-(trifluoromethyl)benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N4O/c1-8(2)21-11-4-3-9(12(22)19-6-5-18)7-10(11)20-13(21)14(15,16)17/h3-4,7-8H,6H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOZGMCUNMULPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)C(=O)NCC#N)N=C1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyanomethyl)-1-propan-2-yl-2-(trifluoromethyl)benzimidazole-5-carboxamide typically involves multiple steps, starting with the formation of the benzimidazole core. One common approach is the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The subsequent introduction of the cyanomethyl group and the trifluoromethyl group can be achieved through nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-(Cyanomethyl)-1-propan-2-yl-2-(trifluoromethyl)benzimidazole-5-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium cyanide (NaCN) and various alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions employed.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: N-(Cyanomethyl)-1-propan-2-yl-2-(trifluoromethyl)benzimidazole-5-carboxamide has shown potential biological activity, including antimicrobial and antifungal properties. It can be used in the development of new drugs and treatments for various infections.

Medicine: In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammatory disorders.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and advanced materials. Its unique properties contribute to the development of innovative products and solutions.

Mechanism of Action

The mechanism by which N-(Cyanomethyl)-1-propan-2-yl-2-(trifluoromethyl)benzimidazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Structural Analogues and Core Heterocycles

The compound’s structural analogues differ primarily in their core heterocycles and substitution patterns. Key examples include:

(a) N-(Cyanomethyl)-4-(trifluoromethyl)-3-pyridinecarboxamide
  • Core Structure : Pyridine ring (six-membered, one nitrogen).
  • Substituents: Trifluoromethyl at position 4, carboxamide at position 3, and cyanomethyl on the carboxamide nitrogen.
  • Pyridine derivatives are often less metabolically stable than benzimidazoles due to higher electron-deficient character .
(b) N-(2-Chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide
  • Core Structure : Thiazole (five-membered, sulfur, nitrogen) and pyrimidine (six-membered, two nitrogens).
  • Substituents : Chloro-methylphenyl, hydroxyethyl-piperazinyl, and methyl groups.
  • Piperazinyl groups improve water solubility, unlike the cyanomethyl and trifluoromethyl groups in the target compound .

Physicochemical and Bioactivity Comparison

Property Target Compound (Benzimidazole) Pyridine Analogue Thiazole-Pyrimidine Analogue
Core Heterocycle Benzimidazole (fused benzene + imidazole) Pyridine Thiazole + pyrimidine
Molecular Weight ~400–450 (estimated) ~250–300 (estimated) ~500–550 (reported)
Key Functional Groups Trifluoromethyl, cyanomethyl, isopropyl Trifluoromethyl, cyanomethyl Chloro-methylphenyl, hydroxyethyl-piperazinyl
LogP (Predicted) ~3.5–4.0 (high lipophilicity) ~2.5–3.0 ~1.5–2.0 (due to polar piperazinyl)
Metabolic Stability Likely high (rigid core, trifluoromethyl) Moderate (prone to oxidation) Variable (depends on piperazinyl metabolism)

Q & A

Q. What are the optimal synthetic routes for N-(Cyanomethyl)-1-propan-2-yl-2-(trifluoromethyl)benzimidazole-5-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with functionalization of the benzimidazole core. For example:
  • Step 1 : Condensation of 2-(trifluoromethyl)benzimidazole with propan-2-yl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the isopropyl group .
  • Step 2 : Cyanomethylation via nucleophilic substitution using cyanomethyl bromide in anhydrous solvents (e.g., chloroform) at 40–60°C .
  • Step 3 : Carboxamide formation via coupling reactions (e.g., EDC/HOBt-mediated amidation) with benzoic acid derivatives .
    Key Variables :
  • Temperature control (<60°C) prevents decomposition of the trifluoromethyl group .
  • Solvent polarity (e.g., DMF vs. THF) affects reaction kinetics and purity .

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